1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
Antimicrobial Potential : Synthesized compounds using 2,3-dihydro-1,4-benzodioxin-6-amine showed notable antibacterial and antifungal activities. A compound, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, demonstrated significant antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).
Lipoxygenase Inhibition : Compounds containing 1,4-benzodioxin ring were synthesized to act as possible therapeutic agents for inflammatory ailments. Some showed good inhibitory activity against Lipoxygenase enzyme, important for treating inflammatory diseases (Abbasi et al., 2017).
Synthesis of Novel Compounds
- Novel Antibacterial Agents : New compounds synthesized using 1,4-benzodioxane-6-amine exhibited potent antibacterial activity. The majority displayed modest toxicity, indicating potential for medical application (Abbasi et al., 2022).
Anti-Diabetic Potential
- α-Glucosidase Inhibitors : A series of new compounds based on 2,3-dihydro-1,4-benzodioxin were synthesized to evaluate their anti-diabetic potentials. These compounds showed weak to moderate activity against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Biofilm Inhibition and Cytotoxicity
- Biofilm Inhibition : Certain synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides displayed inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis. These compounds also exhibited mild cytotoxicity (Abbasi et al., 2020).
Properties
IUPAC Name |
1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSQNDBQUDSQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1Br)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370803 |
Source
|
Record name | 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59820-90-5 |
Source
|
Record name | 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.